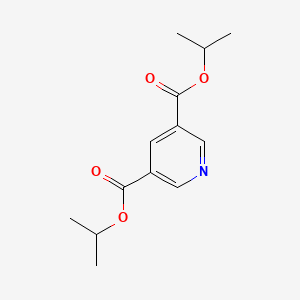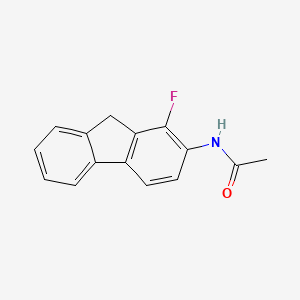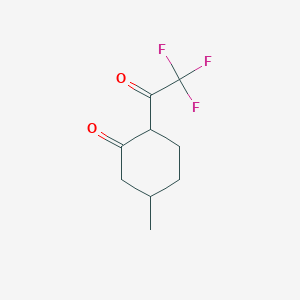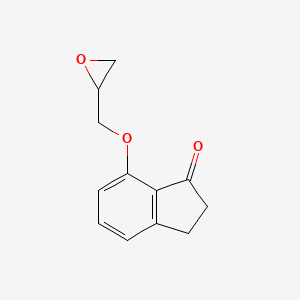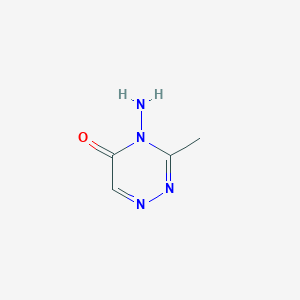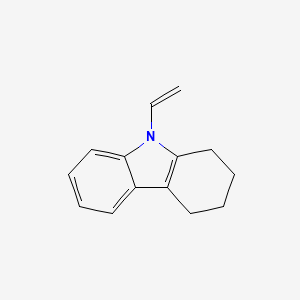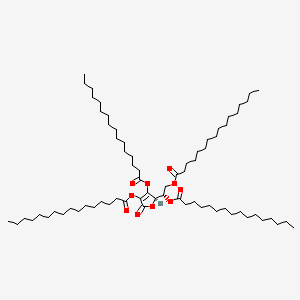
L-Ascorbic acid, tetrahexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ascorbic acid, tetrahexadecanoate, also known as tetrahexyldecyl ascorbate, is a derivative of L-ascorbic acid (vitamin C). This compound is known for its enhanced stability and ability to penetrate the epidermis, making it a popular ingredient in skincare products. Unlike L-ascorbic acid, which is water-soluble, this compound is lipid-soluble, allowing it to be more effectively absorbed by the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of other molecules.
Substitution: Various substituted ascorbate derivatives.
Scientific Research Applications
L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.
Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.
Mechanism of Action
L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic Acid: The water-soluble form of vitamin C, known for its antioxidant properties but less stable and less able to penetrate the skin.
Magnesium Ascorbyl Phosphate: A stable, water-soluble derivative of vitamin C used in skincare products.
Sodium Ascorbyl Phosphate: Another stable, water-soluble vitamin C derivative with similar applications.
Uniqueness
L-Ascorbic acid, tetrahexadecanoate stands out due to its lipid solubility, which enhances its stability and ability to penetrate the skin. This makes it particularly effective in topical applications, providing longer-lasting antioxidant protection and promoting collagen synthesis more efficiently than its water-soluble counterparts.
Properties
CAS No. |
310408-06-1 |
|---|---|
Molecular Formula |
C70H128O10 |
Molecular Weight |
1129.8 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1 |
InChI Key |
VEWKDTRPCDYKTR-QLMRWRAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


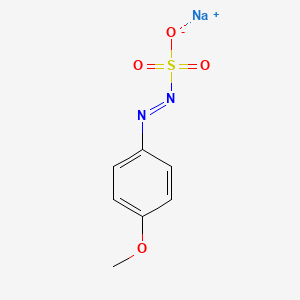
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
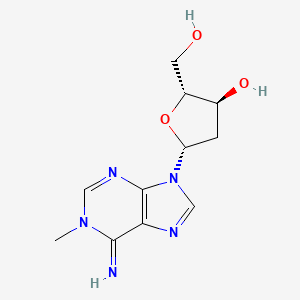
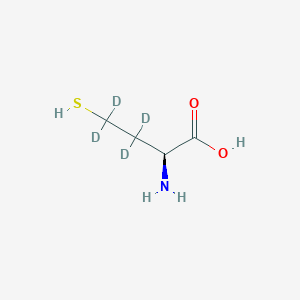
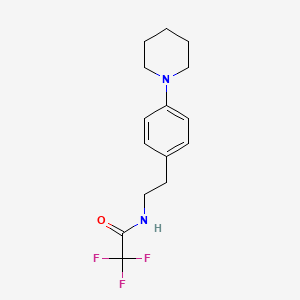
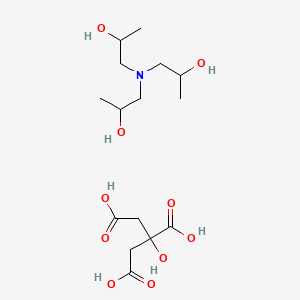

![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
